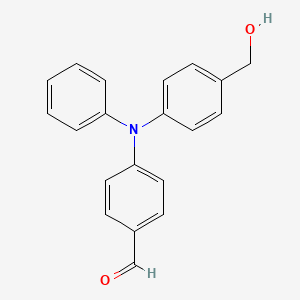
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is an organic compound with significant importance in synthetic organic chemistry. This compound is characterized by the presence of two bromine atoms attached to a succinic acid dimethyl ester backbone, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- typically involves the bromination of dimethyl fumarate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond of dimethyl fumarate, resulting in the formation of the desired dibrominated product. The reaction is usually performed in an inert solvent such as dichloromethane, with bromine as the brominating agent. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form succinic acid dimethyl ester or other reduced derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
Substitution: Hydroxylated derivatives.
Reduction: Succinic acid dimethyl ester.
Elimination: Alkenes.
科学的研究の応用
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic effects of the ester groups and the stereochemistry of the molecule.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-Dichlorosuccinic acid dimethyl ester: Similar structure but with chlorine atoms instead of bromine.
(2S,3S)-2,3-Diiodosuccinic acid dimethyl ester: Similar structure but with iodine atoms instead of bromine.
(2S,3S)-2,3-Difluorosuccinic acid dimethyl ester: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms provide a balance between reactivity and stability, making the compound versatile for various synthetic applications.
特性
IUPAC Name |
dimethyl (2S,3S)-2,3-dibromobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBOXCHKENCESQ-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8236021.png)





![1,2,3-Propanetricarboxylicacid,1-[(1S,3S,9R,10S,12S)-13-amino-9,10,12-trihydroxy-1-[(1R,2R)-1-hydroxy-2-methylbutyl]-3-methyltridecyl]ester, (2R)-](/img/structure/B8236073.png)


![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)
![methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B8236106.png)
